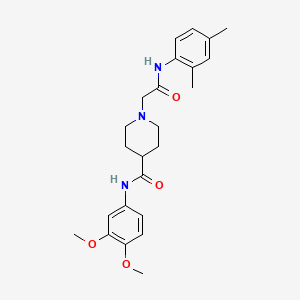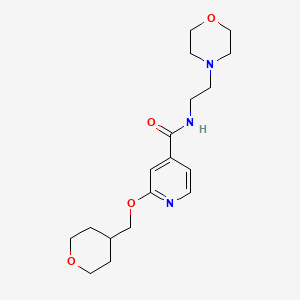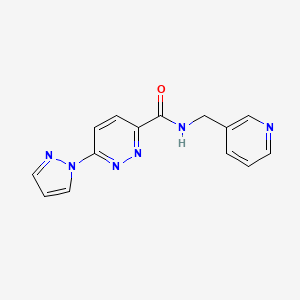
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as PDP, is a chemical compound that has been found to have potential therapeutic applications. This compound belongs to the pyridazine family of compounds, which are known for their diverse range of biological activities. In recent years, PDP has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Functionalization Reactions
Research explores the functionalization reactions of pyrazole-derived compounds, highlighting the conversion of pyrazole-3-carboxylic acids into amides through reactions with diamines. These studies provide insight into the synthesis routes for designing compounds with potentially useful biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Synthesis of Potential Anticancer Agents
Research into imidazo[4,5-c]pyridines and related structures, such as those derived from pyrazine and pyridine, focuses on their development as anticancer agents. These compounds are studied for their ability to inhibit mitotic processes in cancer cells, showcasing the therapeutic potential of heterocyclic compounds in oncology (C. Temple, J. Rose, R. Comber, & G. Rener, 1987).
Antimicrobial and Antifungal Activities of Heterocyclic Compounds
Research on heterocyclic compounds incorporating pyrazole and pyridine units, such as the synthesis of novel chalcone hybrids, evaluates their antimicrobial, anti-inflammatory, and antioxidant activities. These studies highlight the potential use of these compounds in developing new therapeutic agents with broad biological activities (R. Sribalan, Govindharasu Banuppriya, M. Kirubavathi, A. Jayachitra, & V. Padmini, 2016).
Synthesis, Characterization, and Cytotoxicity Studies
Investigations into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives assess their cytotoxicity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies underscore the significance of structural variation in heterocyclic compounds for enhancing therapeutic efficacy (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Novel Synthesis Routes and Biological Studies
Research on novel synthetic routes for heterocyclic compounds, including pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, emphasizes their antimicrobial activity. These studies contribute to the development of new antimicrobial agents, demonstrating the versatility of heterocyclic chemistry in addressing therapeutic needs (Ismail M M Othman & A. Hussein, 2020).
Propriétés
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-3-1-6-15-9-11)12-4-5-13(19-18-12)20-8-2-7-17-20/h1-9H,10H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZVGSQIBJVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

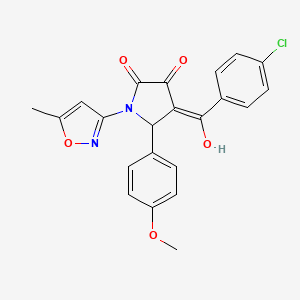
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2537339.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)
![1-(4-chlorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2537349.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]cyclohexanamine](/img/structure/B2537354.png)
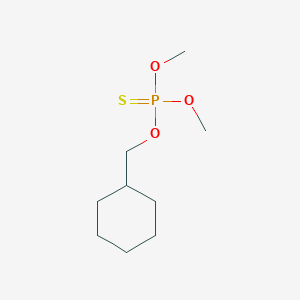
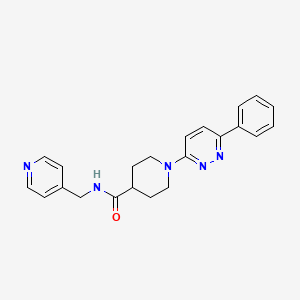
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)
